1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline
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Overview
Description
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dichloro groups and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate indoline derivative. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring. The reaction conditions often include refluxing the reactants in a suitable solvent like dioxane or dichloroethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form indole derivatives, while reduction reactions can yield dihydroindoline compounds.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines, thiols, and alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substituted triazine derivatives
- Indole and dihydroindoline compounds
- Schiff bases and other condensation products .
Scientific Research Applications
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
- 1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene
- 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole .
Uniqueness: 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline is unique due to its combination of a triazine ring and an indoline moiety, which imparts distinct chemical and photophysical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58502-55-9 |
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Molecular Formula |
C14H12Cl2N4 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C14H12Cl2N4/c1-8-14(2,3)9-6-4-5-7-10(9)20(8)13-18-11(15)17-12(16)19-13/h4-7H,1H2,2-3H3 |
InChI Key |
AVJBTJCHKGLXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)Cl)C |
Origin of Product |
United States |
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